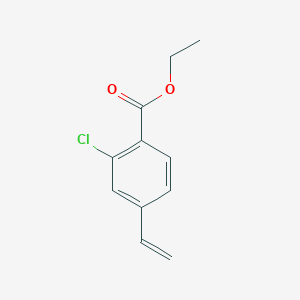

Ethyl 2-chloro-4-vinylbenzoate

Vue d'ensemble

Description

Applications De Recherche Scientifique

Polymer Chemistry and Material Science

Vinyl benzoate derivatives serve as critical monomers in the synthesis of functional polymers with diverse applications. For instance, the creation of polymers via the homopolymerization and copolymerization of monomers, such as Ethyl 4-vinyl-α-cyano-β-phenylcinnamate, demonstrates the utility of vinyl benzoate compounds in developing materials with specific properties, including optical activity and chemical resistance (Sumida & Vogl, 1981). These materials find applications in various industries, including electronics, coatings, and healthcare.

Organic Synthesis and Catalysis

In the realm of organic synthesis, vinyl benzoate derivatives are instrumental in the development of new synthetic pathways and catalysts. The palladium-catalyzed deoxygenative approach, utilizing compounds related to Ethyl 2-chloro-4-vinylbenzoate, facilitates the generation of 2-vinylbenzoic acids from alkyl aryl ketones. This method underscores the role of vinyl benzoate derivatives in synthesizing bioactive molecules and polymers, showcasing their importance in pharmaceuticals and polymer chemistry (Ram et al., 2020).

Advanced Material Applications

Vinyl benzoate derivatives also contribute to the design of advanced materials with unique properties. For example, the development of fluorescent, thermoresponsive polymers using 9-(4-Vinylbenzyl)-9H-carbazole illustrates the potential for creating materials that respond to environmental changes, such as temperature fluctuations. These materials have potential applications in smart textiles, sensors, and drug delivery systems (Lessard et al., 2012).

Environmental and Health Applications

Research on vinyl benzoate derivatives extends into environmental and health sectors as well. Studies on polymeric biocides based on poly(ethylene-co-vinyl alcohol) highlight the antimicrobial properties of these materials. By incorporating antimicrobial agents into polymers, it's possible to create surfaces and materials resistant to microbial growth, addressing concerns in public health, food safety, and healthcare settings (Park et al., 2004).

Propriétés

IUPAC Name |

ethyl 2-chloro-4-ethenylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO2/c1-3-8-5-6-9(10(12)7-8)11(13)14-4-2/h3,5-7H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWGNRWKABUQCEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)C=C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-chloro-4-vinylbenzoate | |

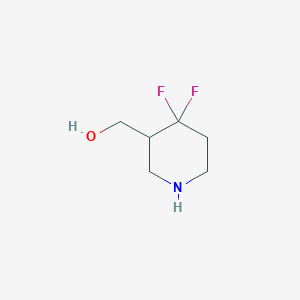

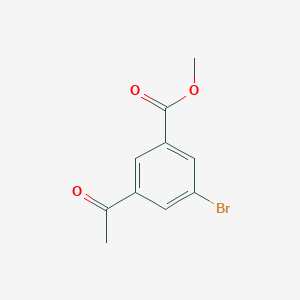

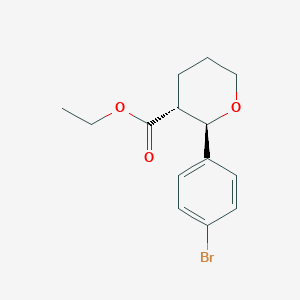

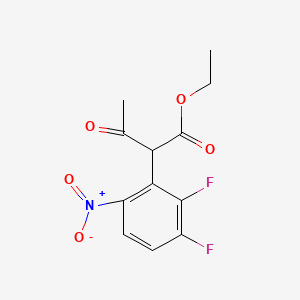

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

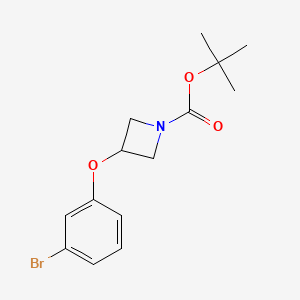

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3-Fluorophenoxy)methyl]azetidine](/img/structure/B1403137.png)